(1R,4S)-5-tert-Butoxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
(1R,4S)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[221]heptane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure.
Introduction of the tert-butoxycarbonyl group: This is achieved through a reaction with tert-butyl chloroformate under basic conditions.
Oxidation and functionalization: The final steps involve oxidation and functionalization to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(1R,4S)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,4S)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Boc-pyrazole-4-boronic acid pinacol ester: This compound has a similar tert-butoxycarbonyl group and is used in similar synthetic applications.
1-Methylpyrazole-4-boronic acid pinacol ester: Another compound with similar functional groups and applications in organic synthesis.
Uniqueness
What sets (1R,4S)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid apart is its unique bicyclic structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific structural features.
Properties
Molecular Formula |
C11H17NO5 |
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Molecular Weight |
243.26 g/mol |
IUPAC Name |
(1R,4S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO5/c1-10(2,3)17-9(15)12-6-11(8(13)14)4-7(12)5-16-11/h7H,4-6H2,1-3H3,(H,13,14)/t7-,11+/m0/s1 |
InChI Key |
GJLSXXFQRXNEFA-WRWORJQWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@]2(C[C@H]1CO2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1CO2)C(=O)O |
Origin of Product |
United States |
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